5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by its complex structure, which includes chloro, methoxy, sulfonyl, and ethoxy functional groups attached to the oxadiazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Introduction of the Sulfonyl Group: : The sulfonyl group is introduced via sulfonylation reactions. This can be achieved by reacting the oxadiazole intermediate with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
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Substitution Reactions: : The chloro and methoxy groups are typically introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using chlorine gas or N-chlorosuccinimide (NCS), while methoxylation can be achieved using methanol in the presence of a catalyst.
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Final Assembly: : The final compound is assembled by coupling the sulfonylated oxadiazole with the ethoxyphenyl moiety. This step often involves nucleophilic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of amines or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be effective against certain diseases, although more studies are needed to confirm its efficacy and safety.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonyl and oxadiazole moieties are likely involved in binding interactions, while the chloro and methoxy groups may influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with a methoxy group instead of an ethoxy group.
5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole distinguishes it from its analogs, potentially altering its physical and chemical properties, such as solubility and reactivity. This uniqueness can lead to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
5-[(3-chloro-4-methoxyphenyl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c1-3-25-13-6-4-12(5-7-13)18-20-17(26-21-18)11-27(22,23)14-8-9-16(24-2)15(19)10-14/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMCHQPPWWNXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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